molecular formula C26H27FN2O3 B248522 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine

Cat. No. B248522
M. Wt: 434.5 g/mol
InChI Key: FROOWZDMAOHVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a piperazine derivative that has shown promising results in various scientific research studies.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, depression, and anxiety. In scientific research studies, this compound has been found to exhibit potent cytotoxic activity against cancer cells and has also shown anxiolytic and antidepressant effects.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine is not fully understood. However, it is believed that this compound exerts its therapeutic effects through the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been found to inhibit the activity of certain enzymes, including monoamine oxidase and phosphodiesterase.
Biochemical and Physiological Effects:
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine has been found to exhibit various biochemical and physiological effects. In scientific research studies, this compound has been found to exhibit potent cytotoxic activity against cancer cells and has also shown anxiolytic and antidepressant effects. This compound has also been found to exhibit anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine in lab experiments is its potent cytotoxic activity against cancer cells. This compound can be used to study the mechanism of action of various anticancer drugs and can also be used to develop new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for research on 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine. One of the future directions is to further study the mechanism of action of this compound and to identify its molecular targets. Another future direction is to study the potential applications of this compound in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease. Additionally, future research can focus on developing new synthetic routes for the synthesis of this compound to improve its availability and reduce its cost.
Conclusion:
In conclusion, 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine is a chemical compound that has shown promising results in various scientific research studies. This compound has potential therapeutic applications in the treatment of various diseases, including cancer, depression, and anxiety. Further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Additionally, new synthetic routes can be developed to improve the availability and reduce the cost of this compound.

Synthesis Methods

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine can be synthesized through a multi-step process. The first step involves the reaction of 3-(Benzyloxy)-4-methoxybenzaldehyde with piperazine in the presence of a catalyst to form the intermediate product. This intermediate product is then reacted with 2-fluorobenzoyl chloride to obtain the final product. The purity of the final product can be improved through recrystallization.

properties

Product Name

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine

Molecular Formula

C26H27FN2O3

Molecular Weight

434.5 g/mol

IUPAC Name

(2-fluorophenyl)-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C26H27FN2O3/c1-31-24-12-11-21(17-25(24)32-19-20-7-3-2-4-8-20)18-28-13-15-29(16-14-28)26(30)22-9-5-6-10-23(22)27/h2-12,17H,13-16,18-19H2,1H3

InChI Key

FROOWZDMAOHVDG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F)OCC4=CC=CC=C4

Origin of Product

United States

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